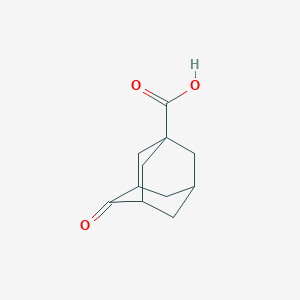

4-Oxoadamantane-1-carboxylic acid

Description

Properties

IUPAC Name |

4-oxoadamantane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c12-9-7-1-6-2-8(9)5-11(3-6,4-7)10(13)14/h6-8H,1-5H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFNJWHFPIRNNRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC(C2)(CC1C3=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80385706 | |

| Record name | 4-Oxoadamantane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80385706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56674-87-4 | |

| Record name | 4-Oxoadamantane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80385706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-oxoadamantane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Adamantane Scaffold—A Privileged Structure in Medicinal Chemistry

An In-depth Technical Guide to 4-Oxoadamantane-1-carboxylic acid (CAS: 56674-87-4)

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with this compound. It moves beyond a simple data sheet to provide in-depth scientific context, field-proven insights, and detailed methodologies, reflecting the compound's growing importance as a versatile building block in modern therapeutics.

The adamantane moiety, a rigid, lipophilic, and perfectly symmetrical tricyclic hydrocarbon, has established itself as a "privileged structure" in drug design.[1][2] First discovered in petroleum in 1933, its unique three-dimensional cage-like structure offers a robust anchor to orient pharmacophores for optimal interaction with biological targets.[2][3][4] This has led to the development of numerous successful drugs across a wide range of therapeutic areas.[1]

Notable examples include:

-

Antivirals: Amantadine and Rimantadine were early successes, targeting the M2 proton channel of the influenza A virus to inhibit viral uncoating.[5][6][7][8]

-

Neurodegenerative Diseases: Memantine, an NMDA receptor antagonist, is used to treat Alzheimer's disease, showcasing the scaffold's ability to interact with central nervous system targets.[1][6]

-

Antidiabetics: Vildagliptin and Saxagliptin are dipeptidyl peptidase-4 (DPP-IV) inhibitors used in the management of type 2 diabetes, where the adamantyl group plays a key role in binding to the enzyme's active site.[1][3][9]

This compound (CAS: 56674-87-4) is a bifunctional derivative that leverages this privileged scaffold. The presence of a ketone at the C4 position and a carboxylic acid at a bridgehead (C1) position provides two distinct, reactive handles for synthetic elaboration, making it a highly valuable intermediate for constructing complex molecules and exploring new chemical space.[10][11]

Section 1: Core Molecular Profile

Understanding the fundamental physicochemical and spectroscopic characteristics of this compound is critical for its effective use in synthesis and analysis.

Physicochemical Properties

The compound's properties are summarized below, compiled from authoritative chemical databases and supplier technical sheets.[12][13][14]

| Property | Value | Source |

| CAS Number | 56674-87-4 | [12][13][15] |

| Molecular Formula | C₁₁H₁₄O₃ | [12][13] |

| Molecular Weight | 194.23 g/mol | [12][13] |

| IUPAC Name | This compound | [12] |

| Appearance | White to light yellow crystalline powder | |

| Melting Point | 170-174 °C | |

| SMILES | C1C2CC3CC(C2)(CC1C3=O)C(=O)O | [12][16] |

| InChIKey | VFNJWHFPIRNNRQ-UHFFFAOYSA-N | [12][16] |

Spectroscopic Signature

The dual functionality of this molecule gives rise to a distinct spectroscopic fingerprint. The following data represents the expected spectral characteristics, which are crucial for reaction monitoring and quality control.

| Spectroscopy | Feature | Expected Chemical Shift / Wavenumber | Interpretation |

| ¹H NMR | Carboxylic Acid Proton (-COOH) | > 10 ppm (typically 10-12 ppm) | Highly deshielded proton, often broad due to hydrogen exchange. Its presence is a definitive indicator of the free acid.[17][18] |

| Adamantane Cage Protons | 1.5 - 3.0 ppm | A complex series of multiplets corresponding to the various CH and CH₂ groups within the rigid cage structure. | |

| ¹³C NMR | Ketone Carbonyl (C=O) | > 200 ppm (typically 205-215 ppm) | The downfield shift is characteristic of a ketone carbonyl within a strained ring system. |

| Carboxylic Acid Carbonyl (-C OOH) | 170 - 185 ppm | Characteristic signal for a carboxylic acid carbonyl carbon.[18] | |

| Adamantane Cage Carbons | 25 - 55 ppm | Multiple signals corresponding to the sp³ hybridized carbons of the adamantane framework. | |

| FT-IR | O-H Stretch (Carboxylic Acid) | 2500 - 3300 cm⁻¹ (broad) | A very broad and strong absorption, characteristic of the hydrogen-bonded dimer of a carboxylic acid.[17][18] |

| C-H Stretch (Aliphatic) | 2850 - 3000 cm⁻¹ | Sharp peaks corresponding to the sp³ C-H bonds of the adamantane cage, often superimposed on the broad O-H band.[17] | |

| C=O Stretch (Ketone) | ~1720 cm⁻¹ (strong, sharp) | Carbonyl stretch for the cyclic ketone. | |

| C=O Stretch (Carboxylic Acid) | ~1700 cm⁻¹ (strong, sharp) | Carbonyl stretch for the carboxylic acid. The proximity to the ketone stretch may cause peak overlap. |

Section 2: Synthesis and Purification Workflow

While various synthetic routes can be envisioned, a common approach involves the oxidation of a suitable adamantane precursor. The following protocol is a representative example of how this compound can be prepared from 1-Adamantanecarboxylic acid.

Rationale of the Synthetic Approach

The core principle of this synthesis is the selective oxidation of a C-H bond at a secondary (bridge) position of the adamantane cage. Adamantane's unique structure makes certain positions susceptible to oxidation under strong acidic and oxidizing conditions. Using 1-Adamantanecarboxylic acid as the starting material ensures the carboxyl group is already in place at a bridgehead position.[19] Strong oxidizing agents, such as chromium trioxide in acetic acid (a Jones-type oxidation) or potassium permanganate under specific conditions, can achieve the desired transformation. The choice of a strong acid medium is crucial as it facilitates the reaction and helps to solubilize the otherwise poorly soluble adamantane derivatives.

Visualized Synthesis Workflow

The logical flow from starting material to the final, purified product is depicted below.

Caption: A generalized workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol: Oxidation of 1-Adamantanecarboxylic Acid

Disclaimer: This protocol involves strong acids and oxidizers and must be performed by trained personnel in a fume hood with appropriate personal protective equipment (PPE).

Materials:

-

1-Adamantanecarboxylic acid (CAS 828-51-3)

-

Concentrated Sulfuric Acid (98%)

-

Potassium Dichromate or Chromium Trioxide

-

Formic Acid (90%)

-

Ice

-

Deionized Water

-

Ethyl Acetate

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, cautiously add 1-Adamantanecarboxylic acid (1 equivalent) to concentrated sulfuric acid (10-15 volumes). Stir the mixture until the solid is fully dissolved. Cool the flask in an ice-water bath to maintain a temperature between 0-5 °C.

-

Addition of Oxidant: Prepare a solution of the oxidizing agent (e.g., Potassium Dichromate, ~1.5 equivalents) in a minimal amount of water or, if using Chromium Trioxide, prepare a solution in a mixture of sulfuric acid and water (Jones Reagent). Add this solution dropwise to the stirred adamantane solution, ensuring the internal temperature does not exceed 10 °C. Causality Note: Slow, controlled addition is critical to prevent runaway exothermic reactions and undesired side products.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Quenching: Once the reaction is complete, cool the flask again in an ice bath. Very slowly and cautiously, pour the reaction mixture over a large volume of crushed ice. If a chromium-based oxidant was used, a reducing agent like sodium bisulfite or isopropanol can be added to quench any excess oxidant (indicated by a color change from orange/brown to green).

-

Extraction: The precipitated solid is the crude product. If it does not fully precipitate, extract the aqueous mixture three times with a suitable organic solvent like ethyl acetate. Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with deionized water and then with brine to remove residual acid and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude solid product.

-

Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethyl acetate/hexanes or aqueous ethanol) to obtain pure this compound as a crystalline solid. Dry the final product under vacuum. Trustworthiness Note: The purity of the final compound must be validated by melting point analysis and spectroscopic methods (NMR, IR) as described in Section 1.2.

Section 3: Applications in Drug Discovery and Research

The bifunctional nature of this compound makes it a powerful intermediate. The carboxylic acid allows for the formation of amides, esters, and other acyl derivatives, while the ketone can be used in reductive aminations, Wittig reactions, or as a handle for further functionalization.

Role as a Core Building Block

This compound is primarily used as a key intermediate in multi-step syntheses.[10][11] Its rigid adamantane backbone serves to:

-

Increase Metabolic Stability: The cage structure is resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.[11]

-

Enhance Bioavailability: The lipophilic nature of the adamantane core can improve membrane permeability and absorption.[11]

-

Provide a 3D Scaffold: It orients appended functional groups in well-defined spatial arrangements, crucial for precise binding to enzyme active sites or receptor pockets.[4]

Therapeutic Areas of Interest

Derivatives of adamantane carboxylic acids are being explored in multiple therapeutic fields.

Caption: Role of this compound as a precursor to compounds with diverse therapeutic potential.

-

Neurological Disorders: Its structure is a precursor for developing novel NMDA receptor antagonists, building on the success of memantine.[11]

-

Metabolic Diseases: Adamantane carboxylic acid derivatives have been identified as potent inhibitors of diacylglycerol acyltransferase 1 (DGAT1), a target for treating obesity and diabetes.[20][21]

-

Antiviral and Antibacterial Research: The adamantane core is foundational in antiviral research.[4] Furthermore, related compounds like 1-adamantanecarboxylic acid have shown direct antibacterial activity, suggesting potential for developing new anti-infective agents.[22]

Section 4: Safety, Handling, and Storage

Adherence to proper safety protocols is mandatory when working with any chemical reagent.

Hazard Identification

Based on GHS classifications, this compound presents the following hazards:[12]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Handling Procedures

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[23]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[15][23]

-

Handling Practices: Avoid breathing dust.[23] Prevent contact with skin and eyes.[23] After handling, wash hands thoroughly.[15]

-

Spill Management: In case of a spill, collect the material promptly and dispose of it in accordance with local regulations.[23]

Storage Conditions

Store the container tightly sealed in a dry, cool, and well-ventilated place, away from incompatible materials.[23][24] Storing at <15°C in a dark place is recommended for long-term stability.

References

- Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604. [Link]

- Hubsher, G., et al. (n.d.). Amantadine and Rimantadine. Medical Pharmacology: Antiviral Drugs. [Link]

- Wikipedia. (n.d.). Adamantane. [Link]

- Al-Kuraishy, H. M., Al-Gareeb, A. I., & Alexiou, A. (2022). Potential for the Repurposing of Adamantane Antivirals for COVID-19. PubMed Central. [Link]

- Drugs.com. (n.d.). List of Adamantane antivirals. [Link]

- Spilovska, K., Zidkova, J., & Korabecny, J. (2016). Adamantane - A Lead Structure for Drugs in Clinical Practice. PubMed. [Link]

- SciSpace. (n.d.).

- National Center for Biotechnology Information. (n.d.). This compound.

- Journal of Chemical Health Risks. (2025). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. Journal of Chemical Health Risks. [Link]

- Wikipedia. (n.d.). Amantadine. [Link]

- Dr.Oracle. (2025). What is the classification, indication, and mechanism of action of Amantadine?. [Link]

- Axios Research. (n.d.). This compound - CAS - 56674-87-4. [Link]

- ChemBK. (2024). 4-Oxo-1-adamantanecarboxylic acid. [Link]

- Capot Chemical. (n.d.). 56674-87-4 | 4-oxo-1-adamantanecarboxylic acid. [Link]

- PubChemLite. (n.d.). This compound (C11H14O3). [Link]

- MySkinRecipes. (n.d.). 4-Oxo-1-adamantanecarboxylic Acid. [Link]

- Google Patents. (n.d.). US9051256B1 - Process for producing hydroxy adamantane carboxylic acid compounds.

- Wikipedia. (n.d.). 1-Adamantanecarboxylic acid. [Link]

- Lee, K., et al. (2015). Discovery and optimization of adamantane carboxylic acid derivatives as potent diacylglycerol acyltransferase 1 inhibitors for the potential treatment of obesity and diabetes. PubMed. [Link]

- ResearchGate. (2015).

- Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

- Oregon State University. (2020). CH 336: Carboxylic Acid Spectroscopy. [Link]

Sources

- 1. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Adamantane - Wikipedia [en.wikipedia.org]

- 3. scispace.com [scispace.com]

- 4. jchr.org [jchr.org]

- 5. Medical Pharmacology: Antiviral Drugs [pharmacology2000.com]

- 6. Potential for the Repurposing of Adamantane Antivirals for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. drugs.com [drugs.com]

- 8. Amantadine - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chembk.com [chembk.com]

- 11. 4-Oxo-1-adamantanecarboxylic Acid [myskinrecipes.com]

- 12. This compound | C11H14O3 | CID 2842515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. This compound - CAS - 56674-87-4 | Axios Research [axios-research.com]

- 14. 56674-87-4 | 4-oxo-1-adamantanecarboxylic acid - Capot Chemical [capotchem.com]

- 15. 2-Adamantanone-5-Carboxylic Acid | CAS No: 56674-87-4 [aquigenbio.com]

- 16. PubChemLite - this compound (C11H14O3) [pubchemlite.lcsb.uni.lu]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]

- 19. 1-Adamantanecarboxylic acid - Wikipedia [en.wikipedia.org]

- 20. Discovery and optimization of adamantane carboxylic acid derivatives as potent diacylglycerol acyltransferase 1 inhibitors for the potential treatment of obesity and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. medchemexpress.com [medchemexpress.com]

- 23. echemi.com [echemi.com]

- 24. synquestlabs.com [synquestlabs.com]

An In-depth Technical Guide to 4-Oxoadamantane-1-carboxylic acid: A Key Building Block in Medicinal Chemistry

Introduction: The Adamantane Scaffold in Modern Drug Discovery

The adamantane moiety, a rigid, lipophilic, tricyclic hydrocarbon, has emerged as a privileged scaffold in medicinal chemistry. Its unique three-dimensional structure and favorable physicochemical properties—including metabolic stability and the ability to orient substituents in precise vectors—make it an invaluable component in the design of therapeutic agents. Derivatives of adamantane are found in approved drugs for indications ranging from viral infections to neurological disorders. Among the vast array of functionalized adamantanes, 4-oxoadamantane-1-carboxylic acid stands out as a versatile and crucial intermediate. This guide provides a comprehensive technical overview of its structure, synthesis, characterization, and applications for researchers, scientists, and professionals in drug development.

PART 1: Molecular Structure and Nomenclature

This compound is a derivative of adamantane functionalized at two key positions. The structure consists of the core adamantane cage with a carboxylic acid group (-COOH) at a bridgehead (tertiary) carbon, designated as position 1. A ketone group (C=O) is located at position 4, a secondary carbon atom.

IUPAC Name: The systematically generated and accepted IUPAC name for this molecule is This compound .[1] It is also commonly referred to by synonyms such as 4-oxo-1-adamantanecarboxylic acid and 4-oxotricyclo[3.3.1.1³,⁷]decane-1-carboxylic acid.[1]

Chemical Structure:

The bridgehead carboxylic acid provides a handle for amide bond formation, esterification, or other conjugations, while the ketone at the C-4 position offers a site for further chemical modifications, such as reduction to a hydroxyl group or reductive amination. This dual functionality makes it a highly valuable building block for creating complex molecular architectures.

PART 2: Physicochemical and Spectroscopic Profile

Physicochemical Properties

The inherent properties of this compound are critical for its handling, reaction setup, and role in modifying the characteristics of parent molecules. Key quantitative data are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₄O₃ | [1] |

| Molecular Weight | 194.23 g/mol | [1] |

| CAS Number | 56674-87-4 | [1] |

| Appearance | White to light yellow crystalline solid | |

| Melting Point | 169.5 - 171.0 °C | |

| Topological Polar Surface Area | 54.4 Ų | [1] |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 2 |

Spectroscopic Characterization

Authenticating the structure of this compound relies on a combination of standard spectroscopic techniques.

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. A very broad absorption is expected in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid. A sharp, strong absorption band will appear around 1710-1760 cm⁻¹ for the C=O stretch of the carboxylic acid, and a distinct C=O stretch for the ketone will also be present in a similar region.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR: The spectrum would display a complex series of multiplets in the aliphatic region (approx. 1.8-2.5 ppm) corresponding to the protons on the adamantane cage. The acidic proton of the carboxylic acid would typically appear as a broad singlet far downfield (>10 ppm), though its visibility can depend on the solvent and concentration. The protons adjacent to the ketone group would be expected to be shifted further downfield compared to those in unsubstituted adamantane.

-

¹³C-NMR: The carbon spectrum is highly diagnostic. Two signals in the carbonyl region would confirm the structure: one for the carboxylic acid carbon (typically ~175-185 ppm) and one for the ketone carbon (often >200 ppm). The remaining signals would correspond to the unique carbon environments within the adamantane framework.

-

-

Mass Spectrometry: The molecular ion peak [M]+• would be observed at an m/z corresponding to its molecular weight (194.23).[1] Common fragmentation patterns would involve the loss of water (-18) and the carboxyl group (-45).

PART 3: Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the oxidation of a suitable precursor. While direct oxidation of adamantane-1-carboxylic acid can be challenging, a common and reliable route involves the oxidation of 4-hydroxyadamantane-1-carboxylic acid.

Workflow for Synthesis via Oxidation

The following diagram outlines the logical flow from a common starting material, adamantane, to the target molecule.

Caption: Synthetic pathway from adamantane to the target compound.

Exemplary Experimental Protocol: Oxidation of 4-Hydroxyadamantane-1-carboxylic acid

This protocol describes a representative method for the oxidation step. The synthesis of the precursor, 4-hydroxyadamantane-1-carboxylic acid, can be achieved from adamantane-1-carboxylic acid using strong acids.

Disclaimer: This protocol is for informational purposes and should be performed by qualified personnel in a well-equipped chemical laboratory with appropriate safety precautions.

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer and addition funnel, dissolve 4-hydroxyadamantane-1-carboxylic acid (1.0 eq) in a suitable solvent such as acetone at 0 °C (ice-water bath).

-

Reagent Preparation: Prepare Jones reagent by carefully dissolving chromium trioxide (CrO₃) in concentrated sulfuric acid, followed by slow dilution with water.

-

Oxidation: Slowly add the prepared Jones reagent dropwise to the stirred solution of the starting material. Maintain the temperature at 0-5 °C throughout the addition. The reaction progress can be monitored by the color change from orange/red to green.

-

Quenching: Once the reaction is complete (as determined by thin-layer chromatography), quench the excess oxidant by the careful addition of isopropanol until the orange color disappears completely.

-

Work-up: Dilute the reaction mixture with water and extract the product into an organic solvent such as ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.

Causality in Experimental Choices:

-

Choice of Oxidant: Jones reagent is a powerful and efficient oxidizing agent for converting secondary alcohols to ketones. Its use ensures a high conversion rate.

-

Temperature Control: The reaction is performed at low temperatures (0-5 °C) to control the exothermic nature of the oxidation and minimize potential side reactions or degradation of the product.

-

Solvent: Acetone is a common solvent for Jones oxidation as it is inert to the reagent and effectively dissolves the organic substrate.

PART 4: Applications in Drug Development and Research

The utility of this compound stems from its rigid scaffold and dual functional handles, which allow it to serve as a versatile building block.

-

Introduction of Lipophilicity: The adamantane core is highly lipophilic. Incorporating this moiety into a drug candidate can enhance its ability to cross cell membranes and the blood-brain barrier, which is often a critical factor for central nervous system (CNS) targets.

-

Scaffold for Library Synthesis: The carboxylic acid and ketone groups serve as orthogonal points for chemical diversification. The carboxylic acid can be readily converted into a library of amides or esters, while the ketone can be transformed into various amines via reductive amination, allowing for the rapid generation of new chemical entities for screening.

-

Precursor for Biologically Active Molecules: Adamantane carboxylic acid derivatives have been investigated as potent inhibitors of diacylglycerol acyltransferase 1 (DGAT1), an enzyme implicated in obesity and diabetes. The unique structure of this compound makes it an ideal starting point for synthesizing analogs in this class of inhibitors.

The rigid nature of the adamantane cage locks the substituents into well-defined spatial orientations. This conformational constraint can lead to higher binding affinity and selectivity for a biological target by reducing the entropic penalty of binding.

Conclusion

This compound is more than a simple chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its well-defined structure, predictable reactivity, and the favorable properties conferred by the adamantane cage make it a valuable building block for the synthesis of novel therapeutics. This guide has provided a foundational understanding of its molecular characteristics, synthesis, and applications, underscoring its significance for professionals dedicated to the advancement of drug discovery and development.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Koch, H., & Haaf, W. (1964). 1-Adamantanecarboxylic Acid. Organic Syntheses, 44, 1. doi:10.15227/orgsyn.044.0001

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- ResearchGate. (n.d.). Synthesis of hydroxy derivatives from adamantanecarboxylic acids in the system MnO2–H2SO4.

Sources

synthesis pathway of 4-Oxoadamantane-1-carboxylic acid

An In-Depth Technical Guide to the Synthesis of 4-Oxoadamantane-1-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key bifunctional derivative of adamantane, a rigid, tricyclic hydrocarbon that has garnered significant interest in medicinal chemistry and materials science. Its unique cage-like structure imparts desirable properties such as high lipophilicity, thermal stability, and chemoresistance, making it a valuable scaffold for the design of novel therapeutics and advanced polymers. This technical guide provides a comprehensive overview of the synthetic pathways to this compound, with a focus on practical laboratory-scale preparation. We will delve into the mechanistic underpinnings of the key transformations, offer detailed experimental protocols, and discuss the rationale behind the selection of reagents and reaction conditions. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis and application of adamantane derivatives.

Introduction: The Strategic Importance of this compound

The adamantane core, with its diamondoid structure, presents a unique three-dimensional scaffold that has been successfully incorporated into a variety of bioactive molecules. The introduction of functional groups at specific positions on this rigid framework allows for the fine-tuning of a compound's physicochemical and pharmacological properties. This compound, possessing both a reactive ketone and a versatile carboxylic acid moiety, serves as a pivotal building block for the synthesis of more complex adamantane derivatives. The carboxylic acid at the bridgehead position (C1) provides a handle for amide bond formation, esterification, and other transformations, while the ketone at the C4 position (a secondary carbon) opens avenues for nucleophilic additions, reductions, and the introduction of diverse substituents.

The synthesis of this target molecule, however, is not without its challenges. The inherent chemical stability of the adamantane cage and the regioselectivity of C-H bond functionalization are key hurdles that must be overcome. This guide will primarily focus on a robust and widely applicable two-step synthetic sequence starting from the readily available adamantane-1-carboxylic acid.

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic disconnection of this compound points to 4-hydroxyadamantane-1-carboxylic acid as a key intermediate. The oxidation of this secondary alcohol would furnish the desired ketone. The 4-hydroxy intermediate, in turn, can be envisioned as arising from the selective hydroxylation of adamantane-1-carboxylic acid. The synthesis of adamantane-1-carboxylic acid itself is well-established and typically proceeds via the Koch-Haaf reaction from adamantane.

Caption: Retrosynthetic analysis of this compound.

The primary challenge in this synthetic strategy lies in the selective functionalization of the C4 position (a secondary carbon) in the presence of the more electronically activated tertiary bridgehead positions. The deactivating nature of the carboxylic acid group at C1 further complicates direct oxidation of adamantane-1-carboxylic acid. Therefore, a multi-step approach is generally favored for achieving the desired regioselectivity and yield.

Synthesis of the Starting Material: Adamantane-1-carboxylic Acid

The most common and efficient method for the preparation of adamantane-1-carboxylic acid is the Koch-Haaf reaction, which involves the carboxylation of adamantane using formic acid in the presence of a strong acid, typically sulfuric acid.[1][2][3]

The Koch-Haaf Reaction: Mechanism and Rationale

The Koch-Haaf reaction proceeds through the formation of a stable tertiary carbocation. In this case, the adamantyl cation is generated by hydride abstraction from adamantane by an initial carbocation formed from an initiator, often t-butyl alcohol.[2] This adamantyl cation is then trapped by carbon monoxide, which is generated in situ from the dehydration of formic acid by concentrated sulfuric acid. The resulting acylium ion is subsequently hydrolyzed upon workup to yield the carboxylic acid.

Caption: Simplified mechanism of the Koch-Haaf reaction for adamantane carboxylation.

Experimental Protocol: Synthesis of Adamantane-1-carboxylic Acid

This protocol is adapted from a well-established procedure.[3]

Materials:

-

Adamantane

-

Concentrated sulfuric acid (96-98%)

-

Formic acid (98-100%)

-

tert-Butyl alcohol (optional, as initiator)

-

Carbon tetrachloride (or other suitable solvent like cyclohexane)

-

Ice

-

Ammonium hydroxide (15 N)

-

Hydrochloric acid (12 N)

-

Chloroform

-

Anhydrous sodium sulfate

-

Methanol

-

Acetone

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, a mixture of adamantane (0.100 mol) and carbon tetrachloride (100 mL) is cooled in an ice bath.

-

Concentrated sulfuric acid (4.8 mol) is added cautiously while maintaining the temperature below 20°C.

-

A small amount of formic acid (1 mL) is added to initiate the reaction.

-

A solution of tert-butyl alcohol (0.40 mol) in formic acid (1.2 mol) is added dropwise over 1-2 hours, ensuring the reaction temperature is maintained between 17-25°C.

-

After the addition is complete, the mixture is stirred for an additional 30 minutes.

-

The reaction mixture is then carefully poured onto crushed ice (700 g).

-

The layers are separated, and the aqueous layer is extracted with carbon tetrachloride.

-

The combined organic layers are treated with 15 N ammonium hydroxide, leading to the precipitation of ammonium 1-adamantanecarboxylate.[3]

-

The ammonium salt is collected by filtration and washed with cold acetone.

-

The salt is then suspended in water and acidified with 12 N hydrochloric acid.

-

The resulting precipitate of adamantane-1-carboxylic acid is extracted with chloroform.

-

The chloroform extract is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization from a mixture of methanol and water to yield pure adamantane-1-carboxylic acid.

Yield: 67-72%[2]

| Reagent | Molar Ratio (relative to Adamantane) | Purpose |

| Adamantane | 1 | Starting material |

| Sulfuric Acid | ~48 | Strong acid catalyst |

| Formic Acid | ~12 | Carbon monoxide source |

| t-Butyl Alcohol | 4 | Carbocation initiator |

Synthesis of the Intermediate: 4-Hydroxyadamantane-1-carboxylic Acid

The selective hydroxylation of a secondary C-H bond in the presence of a deactivating group and more reactive tertiary C-H bonds is a significant synthetic challenge. While a direct, high-yielding protocol for the synthesis of 4-hydroxyadamantane-1-carboxylic acid from adamantane-1-carboxylic acid is not extensively documented, a plausible approach involves the use of strong oxidizing agents under carefully controlled conditions. An alternative and potentially more selective method could involve photochemical or biocatalytic approaches.

Chemical Oxidation Strategies

The direct oxidation of adamantane-1-carboxylic acid often leads to a mixture of products, with oxidation at the other bridgehead positions being a common side reaction. However, certain oxidizing systems have shown promise in targeting secondary C-H bonds. For instance, oxidation with a mixture of nitric acid and sulfuric acid has been used to synthesize 3-hydroxyadamantane-1-carboxylic acid, indicating that hydroxylation of the adamantane core is feasible in the presence of a carboxylic acid group.[4][5]

Plausible Experimental Approach (based on related transformations):

-

Adamantane-1-carboxylic acid is dissolved in concentrated sulfuric acid at a low temperature (e.g., 0°C).

-

A suitable oxidizing agent, such as nitric acid or a chromium-based reagent, is added dropwise while carefully controlling the temperature.

-

The reaction is monitored by a suitable technique (e.g., TLC or GC-MS) to maximize the formation of the desired mono-hydroxylated product and minimize over-oxidation.

-

The reaction is quenched by pouring onto ice, and the product is extracted with an organic solvent.

-

Purification is typically achieved through column chromatography to separate the desired 4-hydroxy isomer from other isomers and unreacted starting material.

Emerging and Alternative Methods

-

Photochemical Synthesis: Photochemical reactions can offer unique selectivity patterns that are not achievable through traditional thermal methods. The use of specific photosensitizers and light sources could potentially favor the formation of the 4-hydroxy derivative.[6]

-

Biocatalytic Synthesis: Enzymatic hydroxylations, particularly using cytochrome P450 monooxygenases, are known for their high regio- and stereoselectivity. While not a standard laboratory procedure, this approach holds significant promise for the selective synthesis of 4-hydroxyadamantane-1-carboxylic acid.

The Final Step: Oxidation of 4-Hydroxyadamantane-1-carboxylic Acid

The oxidation of the secondary alcohol in 4-hydroxyadamantane-1-carboxylic acid to the corresponding ketone is a standard transformation in organic synthesis. Several reliable methods are available for this purpose.

Jones Oxidation

The Jones oxidation utilizes chromic acid, typically prepared in situ from chromium trioxide and sulfuric acid in acetone.[7][8] It is a robust and efficient method for oxidizing secondary alcohols to ketones.

Mechanism of Jones Oxidation: The alcohol reacts with chromic acid to form a chromate ester. Subsequent elimination, facilitated by a base (water), leads to the formation of the ketone and a reduced chromium species.[7]

Caption: Simplified mechanism of the Jones oxidation of a secondary alcohol.

Experimental Protocol (General):

-

4-Hydroxyadamantane-1-carboxylic acid is dissolved in acetone.

-

The solution is cooled in an ice bath.

-

Jones reagent is added dropwise until the orange color of Cr(VI) persists.

-

The reaction is quenched by the addition of isopropanol to destroy any excess oxidant.

-

The mixture is filtered to remove the chromium salts.

-

The filtrate is concentrated, and the product is extracted with a suitable organic solvent.

-

The organic extract is washed, dried, and the solvent is removed to yield the crude product, which can be further purified by recrystallization or chromatography.

Swern Oxidation

The Swern oxidation is a milder alternative to chromium-based oxidations and is particularly useful for substrates with sensitive functional groups.[9][10] It employs dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by the addition of a hindered base like triethylamine.

Advantages of Swern Oxidation:

-

Mild reaction conditions, often performed at low temperatures (-78 °C).

-

Avoids the use of heavy metals.

-

High yields and clean reactions.

Experimental Protocol (General):

-

A solution of oxalyl chloride in dichloromethane is cooled to -78 °C.

-

A solution of DMSO in dichloromethane is added dropwise.

-

After a short stirring period, a solution of 4-hydroxyadamantane-1-carboxylic acid in dichloromethane is added.

-

Finally, triethylamine is added, and the reaction is allowed to warm to room temperature.

-

The reaction is quenched with water, and the product is extracted with dichloromethane.

-

The organic layer is washed, dried, and the solvent is evaporated to afford the desired ketone.

| Oxidation Method | Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |

| Jones Oxidation | CrO₃, H₂SO₄, Acetone | 0°C to room temp. | High yield, inexpensive | Use of toxic chromium |

| Swern Oxidation | (COCl)₂, DMSO, Et₃N | -78°C to room temp. | Mild, metal-free | Requires low temp., malodorous byproduct |

Characterization of this compound

The final product should be characterized using standard analytical techniques to confirm its identity and purity:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will show characteristic signals for the adamantane cage, the ketone carbonyl, and the carboxylic acid group.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit strong absorption bands for the C=O stretching vibrations of the ketone and the carboxylic acid, as well as the O-H stretch of the carboxylic acid.

-

Mass Spectrometry (MS): MS will confirm the molecular weight of the compound.

-

Melting Point: A sharp melting point is indicative of high purity.

Conclusion and Future Perspectives

The synthesis of this compound, a valuable bifunctional building block, is most reliably achieved through a multi-step sequence involving the initial carboxylation of adamantane followed by the introduction and subsequent oxidation of a hydroxyl group at the C4 position. While the Koch-Haaf reaction for the synthesis of the adamantane-1-carboxylic acid precursor is well-established, the selective introduction of the oxygen functionality at the secondary carbon remains a key challenge. The development of more efficient and regioselective direct C-H oxidation methods, potentially through advancements in catalysis or biocatalysis, will undoubtedly streamline the synthesis of this and other important adamantane derivatives, further expanding their utility in drug discovery and materials science.

References

- Kim, H. J., et al. (2011). Koch–Haaf reaction of adamantanols in an acid-tolerant hastelloy-made microreactor. Beilstein Journal of Organic Chemistry, 7, 1288–1293. [Link]

- Organic Chemistry Portal. (n.d.).

- Koch, H., & Haaf, W. (1964). 1-Adamantanecarboxylic acid. Organic Syntheses, 44, 1. [Link]

- Wikipedia. (2023).

- Sciencemadness Wiki. (2019).

- Adichemistry. (n.d.).

- Wikipedia. (2023). 1-Adamantanecarboxylic acid. [Link]

- Stulin, N. V., et al. (1993). Method of producing 1-adamantane carboxylic acid.

- Kim, H. J., et al. (2011). Koch-Haaf reaction of adamantanols in an acidtolerant hastelloy-made microreactor.

- PrepChem. (n.d.). Synthesis of 3-Hydroxyadamantane-1-carboxylic acid. [Link]

- Dikusar, E. A., et al. (2016). Synthesis of New 1-Adamantanecarboxylic Acid Derivatives.

- Idemitsu Kosan Co. (2015). Process for producing hydroxy adamantane carboxylic acid compounds. U.S.

- Organic Chemistry Portal. (n.d.).

- Eaton, P. E., et al. (1993). Photochemical Chlorocarbonylation: Simple Synthesis of Polynitroadamantanes and Polynitrocubanes.

- Wikipedia. (2023).

- Ivleva, E. A., et al. (2017). Synthesis of hydroxy derivatives from adamantanecarboxylic acids in the system MnO2–H2SO4.

- Ivleva, E. A., et al. (2019). Oxidation of Adamantanecarboxylic Acids in the KMnO4–KOH–H2O System.

- Organic Chemistry Portal. (2019).

- Total Organic Chemistry. (2020, December 5). Swern Oxidation | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. [Link]

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2842515, this compound. [Link]

- Ivleva, E. A., et al. (2014). One-pot synthesis of polycarboxylic acids of adamantane type.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4552537, 4-hydroxyadamantane-1-carboxylic Acid. [Link]

- Schmalz, H.-G., et al. (2019). Catalytic synthesis of carboxylic acids from oxygenated substrates using CO2 and H2 as C1 building blocks.

- NIST. (n.d.). Adamantane-1-carboxylic acid. [Link]

- Zhang, W., et al. (2018). A biocatalytic hydrogenation of carboxylic acids. Semantic Scholar. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Page loading... [wap.guidechem.com]

- 5. US9051256B1 - Process for producing hydroxy adamantane carboxylic acid compounds - Google Patents [patents.google.com]

- 6. datapdf.com [datapdf.com]

- 7. Jones Oxidation [organic-chemistry.org]

- 8. Jones oxidation - Wikipedia [en.wikipedia.org]

- 9. Swern Oxidation [organic-chemistry.org]

- 10. Swern oxidation - Wikipedia [en.wikipedia.org]

A Technical Guide to the Solubility of 4-Oxoadamantane-1-carboxylic Acid in Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of 4-Oxoadamantane-1-carboxylic acid, a molecule of significant interest in medicinal chemistry and materials science. Given the current scarcity of publicly available quantitative solubility data for this compound, this document emphasizes the fundamental principles governing its solubility, provides a robust framework for predicting its behavior in various organic solvents, and offers detailed experimental protocols for accurate solubility determination. This resource is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's physicochemical properties to advance their work.

Introduction: The Adamantane Scaffold in Modern Research

Adamantane and its derivatives are prized in drug discovery and materials science for their unique rigid, cage-like structure, which imparts desirable properties such as high lipophilicity, metabolic stability, and the ability to serve as a bioisostere for other bulky groups.[1] this compound (Figure 1), with its combination of a rigid hydrocarbon core, a polar ketone, and an acidic carboxylic acid group, presents a fascinating case study in solubility. Understanding its dissolution behavior is critical for a range of applications, including formulation development, reaction chemistry, and purification processes.

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which refers to the compatibility of intermolecular forces between the solute and solvent molecules. For this compound, three key structural features dictate its solubility profile:

-

The Adamantane Cage: This bulky, nonpolar hydrocarbon framework is inherently lipophilic and contributes to solubility in nonpolar organic solvents.[1][2][3]

-

The Carboxylic Acid Group: This functional group is polar and capable of acting as both a hydrogen bond donor and acceptor. It significantly enhances solubility in polar, protic solvents and allows for salt formation in basic media.[4][5]

-

The Ketone Group: The ketone provides an additional polar site and can act as a hydrogen bond acceptor, further influencing interactions with polar solvents.

Based on these features, a qualitative prediction of solubility in different solvent classes can be made:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is expected due to strong hydrogen bonding interactions with both the carboxylic acid and ketone groups.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Good solubility is anticipated, driven by dipole-dipole interactions and hydrogen bond acceptance by the solvent.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Limited solubility is likely, as the polar functional groups will hinder dissolution in a nonpolar environment, despite the lipophilic adamantane core.[1]

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Moderate solubility can be expected, as these solvents have some polar character and can interact with the solute.

The presence of water in some organic solvents has been shown to enhance the solubility of carboxylic acids, a factor that should be considered in non-anhydrous systems.[6][7]

Quantitative Solubility Data: A Call for Experimental Determination

Experimental Determination of Solubility

The isothermal saturation method is a robust and widely used technique for determining the solubility of a solid compound in a solvent.[8] The following protocol is a best-practice approach for obtaining accurate and reproducible data.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature orbital shaker or magnetic stirrer with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique.

Experimental Workflow Diagram

Caption: Isothermal Saturation Method Workflow.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that saturation is reached.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or on a stir plate. A typical temperature for screening is 25 °C.

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the dissolution equilibrium is reached. The time required may vary depending on the solvent and should be determined empirically.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved microcrystals. This step is critical to avoid overestimation of solubility.

-

Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a validated HPLC method or another appropriate quantitative technique.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of the saturated solution from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula, accounting for the dilution factor:

Solubility (mg/mL) = Concentration from calibration curve (mg/mL) x Dilution factor

-

Data Presentation

The experimentally determined solubility data should be presented in a clear and organized table.

| Organic Solvent | Solvent Class | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |

| e.g., Methanol | Polar Protic | 25 | [Experimental Value] | [Calculated Value] |

| e.g., Acetone | Polar Aprotic | 25 | [Experimental Value] | [Calculated Value] |

| e.g., Toluene | Nonpolar | 25 | [Experimental Value] | [Calculated Value] |

| e.g., Dichloromethane | Chlorinated | 25 | [Experimental Value] | [Calculated Value] |

Factors Influencing Solubility

-

Temperature: The solubility of solids in organic solvents generally increases with temperature.[2] For compounds intended for use in varying temperature conditions, it is advisable to determine solubility at different temperatures.

-

Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant of solubility for a molecule with both polar and nonpolar regions.

-

pH (in aqueous-organic mixtures): The carboxylic acid group is ionizable. In buffered aqueous-organic mixtures, the solubility will be highly dependent on the pH. At pH values above the pKa of the carboxylic acid, it will be deprotonated to the more soluble carboxylate salt.

Conclusion

While direct, quantitative solubility data for this compound in organic solvents is not yet widely published, a strong theoretical understanding of its structural components allows for reasoned predictions of its solubility behavior. The bulky adamantane core suggests affinity for less polar environments, while the ketone and carboxylic acid groups drive solubility in polar media. For researchers and drug development professionals, the experimental protocols provided in this guide offer a robust pathway to generating the precise data needed for formulation, purification, and synthesis. The systematic determination and sharing of such data will be of great benefit to the scientific community.

References

- Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes in biologically relevant solvents. (n.d.). RSC Publishing.

- Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. (2025, October 17). PubMed Central.

- How to determine the solubility of a substance in an organic solvent? (2024, May 28). ResearchGate.

- Adamantane - Solubility of Things. (n.d.). Solubility of Things.

- How to determine the solubility of organic compounds. (2017, June 24). Quora.

- Adamantane - Wikipedia. (n.d.). Wikipedia.

- SOLUBILITY OF 1-ADAMANTANAMINE HYDROCHLORIDE IN SIX PURE SOLVENTS BETWEEN 283.15 K AND 333.15 K. (n.d.). SciELO.

- Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd.

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

- This compound. (n.d.). PubChem.

- This compound - CAS - 56674-87-4. (n.d.). Axios Research.

- Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. (2025, December 15). UNT Digital Library.

- This compound (C11H14O3). (n.d.). PubChemLite.

- This compound. (n.d.). Sigma-Aldrich.

- Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). (1991, October 31). OSTI.GOV.

- 4-hydroxyadamantane-1-carboxylic Acid. (n.d.). PubChem.

- 1-Adamantanecarboxylic acid. (n.d.). ChemicalBook.

- Organic Solvent Solubility Data Book. (2010, February 26). CORE.

Sources

- 1. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Adamantane - Wikipedia [en.wikipedia.org]

- 4. quora.com [quora.com]

- 5. www1.udel.edu [www1.udel.edu]

- 6. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]

- 7. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report) | OSTI.GOV [osti.gov]

- 8. Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes in biologically relevant solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Chemical Stability and Storage of 4-Oxoadamantane-1-carboxylic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical stability and recommended storage conditions for 4-Oxoadamantane-1-carboxylic acid. As a unique molecule incorporating a rigid adamantane cage with both keto and carboxylic acid functionalities, understanding its stability profile is paramount for researchers in drug discovery and development to ensure the integrity of their studies and the quality of derived products.

Purpose and Scope

The purpose of this guide is to serve as a technical resource for professionals handling this compound. It delves into the intrinsic chemical stability of the molecule, potential degradation pathways, and provides scientifically grounded recommendations for its storage and handling. Furthermore, this document outlines detailed protocols for stability testing in accordance with international guidelines, and discusses appropriate analytical methodologies for monitoring the compound's purity and degradation.

Target Audience

This guide is intended for researchers, medicinal chemists, formulation scientists, and quality control analysts working with this compound in academic and industrial settings. It assumes a foundational knowledge of organic chemistry and analytical techniques.

Chemical Identity and Properties of this compound

| Property | Value | Source |

| Chemical Name | This compound | [1] |

| Synonyms | 1-Carboxy-4-oxoadamantane, 1-Carboxyadamantan-4-one | [1][2] |

| CAS Number | 56674-87-4 | [1] |

| Molecular Formula | C₁₁H₁₄O₃ | [1] |

| Molecular Weight | 194.23 g/mol | [1] |

| Appearance | White to light yellow crystalline solid | [3] |

| Solubility | Insoluble in water | [3] |

Intrinsic Chemical Stability Profile

The overall stability of this compound is a product of its constituent parts: the highly stable adamantane core and the reactive keto and carboxylic acid functional groups.

The Adamantane Cage: A Foundation of Stability

The adamantane moiety is a diamondoid hydrocarbon, renowned for its exceptional thermal and chemical stability.[4][5] This rigid, strain-free cage structure provides a robust scaffold, which can enhance the metabolic stability of drug candidates.[5][6] The stability of the adamantane core itself is not a primary concern under typical laboratory and storage conditions. However, its steric bulk can influence the reactivity of the attached functional groups.

Reactivity of the Keto and Carboxylic Acid Functional Groups

The potential for degradation of this compound is primarily dictated by the chemical behavior of its ketone and carboxylic acid functionalities.

Based on the known reactivity of ketones and carboxylic acids, several degradation pathways can be anticipated under stress conditions:

-

Oxidative Degradation: The ketone group is susceptible to oxidation, which can lead to ring-opening of the adamantane cage. A plausible mechanism is the Baeyer-Villiger oxidation, which would yield a lactone.[7][8] Further oxidation could lead to the formation of dicarboxylic acids.[9]

-

Decarboxylation: While the thermal decarboxylation of β-keto acids is a well-known reaction, this compound is a γ-keto acid.[10][11] Thermal stress may still induce decarboxylation, though likely under more forcing conditions.

-

Photodegradation: Ketones can undergo photochemical reactions, such as Norrish Type I and Type II cleavages.[3] Exposure to UV light could potentially lead to the fragmentation of the molecule.

-

Reactions of the Carboxylic Acid: The carboxylic acid group can undergo esterification in the presence of alcohols and an acid catalyst, or salt formation with bases. While not strictly degradation, these reactions can affect the purity and activity of the compound.

The rigid, three-dimensional structure of the adamantane cage can sterically hinder the approach of reagents to the keto and carboxylic acid groups, potentially reducing their reactivity compared to analogous acyclic compounds. This steric shielding may contribute to an enhanced stability profile under certain conditions.

Recommended Storage and Handling Conditions

Proper storage and handling are critical to maintain the chemical integrity of this compound.

General Recommendations

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. Refrigeration (2-8 °C) is recommended for long-term storage. | To minimize the rate of potential thermal degradation. |

| Light | Protect from light. Store in an amber vial or in the dark. | To prevent photodegradation. |

| Atmosphere | Store in a tightly sealed container. | To protect from moisture and atmospheric contaminants. |

| Inert Gas | For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen). | To prevent oxidative degradation. |

Rationale for Storage Conditions

The recommended storage conditions are designed to mitigate the risks of the degradation pathways outlined in Section 2.2.1. Cool temperatures slow down thermally induced reactions like decarboxylation.[12] Protection from light is crucial to prevent photochemical degradation of the ketone functionality.[3] A tightly sealed container prevents exposure to moisture, which could potentially participate in hydrolytic degradation, and atmospheric oxygen, which could promote oxidation.

Incompatible Materials and Conditions to Avoid

-

Strong Oxidizing Agents: Avoid contact with strong oxidizing agents, as they can react with the ketone group.

-

Strong Bases: Strong bases will deprotonate the carboxylic acid, forming a salt.

-

Heat, Sparks, and Open Flames: The compound is combustible and should be kept away from ignition sources.[13]

Long-term Storage Considerations

For long-term storage (greater than one year), it is advisable to store this compound in a freezer (-20 °C) under an inert atmosphere.[14] Aliquoting the material into smaller, single-use vials can help to avoid repeated freeze-thaw cycles and minimize exposure to atmospheric conditions.

Handling Precautions for Researchers

When handling this compound, standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Handle in a well-ventilated area to avoid inhalation of dust.

Stability Testing Protocols

A comprehensive stability testing program is essential to fully characterize the stability profile of this compound and to establish a retest period or shelf life.

Regulatory Framework: Overview of ICH Q1A(R2) Guidelines

The International Council for Harmonisation (ICH) guideline Q1A(R2) provides a framework for stability testing of new drug substances.[15][16] These guidelines recommend a systematic approach to evaluating the stability of a compound under various environmental conditions.

Long-Term and Accelerated Stability Studies

Long-term and accelerated stability studies are performed to evaluate the thermal stability of the substance and its sensitivity to moisture.

| Study Type | Storage Condition | Minimum Duration |

| Long-Term | 25 °C ± 2 °C / 60% RH ± 5% RH | 12 months |

| Intermediate | 30 °C ± 2 °C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40 °C ± 2 °C / 75% RH ± 5% RH | 6 months |

RH = Relative Humidity

These conditions are selected to mimic various climatic zones and to accelerate the rate of degradation to predict the long-term stability of the compound.[15] The data from accelerated studies can be used to support a provisional retest period.

Forced Degradation Studies: Elucidating Degradation Pathways

Forced degradation, or stress testing, is a critical component of stability assessment. It involves subjecting the compound to conditions more severe than those used in accelerated stability studies to identify potential degradation products and pathways. A target degradation of 5-20% is generally considered appropriate to provide sufficient amounts of degradants for analytical method development and characterization.

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. thermofisher.com [thermofisher.com]

- 3. waters.com [waters.com]

- 4. diverdi.colostate.edu [diverdi.colostate.edu]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. iomcworld.com [iomcworld.com]

- 7. lcms.labrulez.com [lcms.labrulez.com]

- 8. agilent.com [agilent.com]

- 9. Ultraviolet and fluorescence derivatization reagents for carboxylic acids suitable for high performance liquid chromatography: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. agilent.com [agilent.com]

- 13. Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. [PDF] A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids | Semantic Scholar [semanticscholar.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

The Adamantane Advantage: A Technical Guide to the Biological Activities of 4-Oxoadamantane-1-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Appeal of the Adamantane Scaffold

The adamantane cage, a rigid, lipophilic, and perfectly symmetrical diamondoid hydrocarbon, has captivated medicinal chemists for decades.[1] Its unique three-dimensional structure provides a robust and metabolically stable scaffold, making it an attractive building block in drug design.[2] The introduction of an adamantyl moiety into a molecule can significantly enhance its lipophilicity, which in turn can improve its bioavailability and therapeutic efficacy.[1] Among the vast array of adamantane-based compounds, derivatives of 4-oxoadamantane-1-carboxylic acid have emerged as a particularly promising class, exhibiting a diverse range of biological activities.

This technical guide provides an in-depth exploration of the known biological activities of this compound derivatives. We will delve into their synthesis, mechanisms of action, and structure-activity relationships across various therapeutic areas, offering valuable insights for researchers and drug development professionals.

I. Inhibition of Diacylglycerol Acyltransferase 1 (DGAT1): A New Frontier in Metabolic Disease

A significant area of investigation for adamantane carboxylic acid derivatives has been their potent inhibitory activity against diacylglycerol acyltransferase 1 (DGAT1).[3][4] DGAT1 is a key enzyme in the final step of triglyceride synthesis, making it a compelling therapeutic target for metabolic disorders such as obesity and type 2 diabetes.[2]

Mechanism of Action

Derivatives of this compound act as competitive inhibitors of DGAT1. By blocking the active site of the enzyme, they prevent the acylation of diacylglycerol to form triglycerides. This leads to a reduction in plasma triglyceride levels, which can have beneficial effects on glucose metabolism and body weight.[3]

Caption: Inhibition of Triglyceride Synthesis by this compound Derivatives.

Structure-Activity Relationship (SAR)

SAR studies have revealed that modifications to the carboxamide moiety of adamantane carboxylic acid derivatives significantly impact their DGAT1 inhibitory potency. The general trend indicates that the introduction of bulky and lipophilic substituents enhances activity.[2]

| Compound ID | R Group (Modification at Carboxamide) | hDGAT1 IC50 (nM) | mDGAT1 IC50 (nM) |

| 4a | -NH-(4-pyridyl) | >10000 | >10000 |

| 4b | -NH-(4-methoxyphenyl) | 1300 | 2000 |

| 43c | -NH-(trans-4-(4-(trifluoromethoxy)phenoxy)cyclohexyl) | 5 | 5 |

| Data sourced from a study on adamantane carboxylic acid derivatives as DGAT1 inhibitors.[2] |

The dramatic increase in potency observed with compound 43c underscores the importance of a lipophilic and structurally complex group at the carboxamide position for optimal interaction with the DGAT1 enzyme.[2]

Experimental Protocol: DGAT1 Inhibition Assay

A common method to evaluate the DGAT1 inhibitory activity of these compounds is a cell-free enzymatic assay using microsomes from cells overexpressing the DGAT1 enzyme.

Step-by-Step Methodology:

-

Microsome Preparation: Prepare microsomes from Sf9 insect cells infected with a baculovirus expressing human or mouse DGAT1.

-

Reaction Mixture: Prepare a reaction buffer containing phosphate buffer, bovine serum albumin, and MgCl₂.

-

Substrate Preparation: Prepare a solution of 1,2-dioleoyl-sn-glycerol (DAG) and [¹⁴C]oleoyl-CoA in the reaction buffer.

-

Inhibitor Addition: Add varying concentrations of the test compounds (this compound derivatives) dissolved in DMSO to the reaction mixture.

-

Enzyme Addition: Initiate the reaction by adding the prepared microsomes.

-

Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 10 minutes).

-

Reaction Termination: Stop the reaction by adding a mixture of isopropanol, heptane, and water.

-

Lipid Extraction: Vortex the mixture and allow the phases to separate.

-

Quantification: Transfer the upper heptane phase containing the synthesized [¹⁴C]triglycerides to a scintillation vial and quantify the radioactivity using a liquid scintillation counter.

-

IC50 Determination: Calculate the percent inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

II. Antiviral Activity: Targeting Influenza Virus

Adamantane derivatives have a long history in antiviral research, with amantadine and rimantadine being among the first clinically approved drugs for influenza A.[5] However, the emergence of widespread resistance has necessitated the development of new adamantane-based antivirals.[6] Derivatives of this compound are being explored for their potential to overcome this resistance.[1]

Mechanism of Action

The primary antiviral target of first-generation adamantane drugs is the M2 ion channel of the influenza A virus.[5] This proton channel is crucial for the uncoating of the virus within the host cell. By blocking this channel, these drugs prevent the release of the viral genome and subsequent replication.[7] Newer adamantane-based α-hydroxycarboxylic acid derivatives have been designed to also be effective against resistant strains, suggesting potential alternative or modified binding interactions within the M2 channel.[1]

Caption: General synthetic route to 4-oxoadamantane-1-carboxamide derivatives.

Experimental Protocol: Synthesis of an Amide Derivative

Step-by-Step Methodology:

-

Activation of Carboxylic Acid: To a solution of this compound in an anhydrous solvent (e.g., dichloromethane), add a chlorinating agent such as thionyl chloride or oxalyl chloride to form the corresponding acyl chloride.

-

Amine Addition: In a separate flask, dissolve the desired amine in an anhydrous solvent.

-

Coupling Reaction: Slowly add the solution of the acyl chloride to the amine solution at a controlled temperature (e.g., 0°C). A base, such as triethylamine or pyridine, is often added to neutralize the HCl generated during the reaction.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent.

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the desired amide derivative.

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion and Future Perspectives

Derivatives of this compound represent a versatile and promising class of compounds with a wide spectrum of biological activities. Their potential as DGAT1 inhibitors for the treatment of metabolic diseases is particularly well-supported by existing research. Furthermore, their role in the development of new antiviral agents to combat influenza, including resistant strains, warrants continued investigation. The antimicrobial, antifungal, and potential anticancer activities of these derivatives highlight the broad therapeutic applicability of the adamantane scaffold.

Future research in this area should focus on:

-

Lead Optimization: Synthesizing and evaluating new derivatives to improve potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and pathways responsible for their biological effects, especially in the context of anticancer activity.

-

In Vivo Studies: Translating promising in vitro results into in vivo models to assess their efficacy and safety in a physiological setting.

The unique structural features of the this compound core, combined with the proven track record of adamantane in medicinal chemistry, provide a solid foundation for the discovery and development of novel therapeutics to address a range of unmet medical needs.

References

- Diacylglycerol acyltransferase 1 (DGAT1) plays a pivotal role in lipid metabolism by catalyzing the committed step in triglyceride (TG) synthesis and has been considered as a potential therapeutic target of multiple metabolic diseases, including dyslipidemia, obesity and type 2 diabetes.

- 4-Oxo-adamantane-1-carboxylic acid methyl ester is a carboxylic acid derivative with an inhibitory effect on the enzyme diacylglycerol acyltransferase (DGAT). This inhibition leads to reduced levels of triglycerides in the blood. (Source: Biosynth, "4-Oxo-adamantane-1-carboxylic acid methyl ester | 56674-88-5 | GCA67488")

- Synthesis and biological evaluation of α-sulfonamido-N- adamantanecarboxamide derivatives as 11 β-HSD 1 inhibitors.

- Adamantanes inhibit the ion channel function of influenza A virus matrix protein 2 (M2) that is required for endosomal acidification during the virus entry step. (Source: PMC, "Synthesis and anti-influenza virus activity of 4-oxo- or thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-ones")

- We have developed a series of adamantane carboxylic acid derivatives exhibiting potent diacylglycerol acyltransferase 1 (DGAT1) inhibitory activities.

- The clinical discontinuation of amantadine and rimantadine due to widespread drug resistance highlights the need for new chemical entities that target the M2 ion channel to fight influenza outbreaks and pandemics. Based on the resistance mechanism of adamantane-based drugs and the crystal structure of the S31N mutant, we have designed and synthesized a series of adamantane-based α-hydroxycarboxylic acid derivatives. (Source: PubMed, "Discovery of adamantane-based α-hydroxycarboxylic acid derivatives as potent M2-S31N blockers of influenza A virus")

- A notable application of 1-adamantanecarboxylic acid derivatives is in the development of inhibitors for diacylglycerol acyltransferase 1 (DGAT1), an enzyme crucial for triglyceride synthesis.

- Seventeen adamantane derivatives were synthesized according to facile condensation reaction protocols. The synthesized compounds were tested for in vitro antimicrobial activity against a panel of Gram-positive and Gram-negative bacterial strains and towards fungi from Candida spp. (Source: MDPI, "Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties")

- The amino acid and peptide derivatives of 1-adamantane carboxylic acid and rimantadine (18 compounds) have been first synthesized and investigated for their activity against influenza A virus (H1N1, H1N1v). In a series of obtained adamantine derivatives, some compounds have been found to be able to inhibit rimantadine-resistant influenza A virus strains. (Source: PubMed, "[New adamantane derivatives and ways of overcoming the resistance of influenza A viruses to rimantadine and amantadine]")

- A series of (Z)-N-(adamantan-1-yl)-3,4-diarylthiazol-2(3H)-imines (5a-r) was synthesized... The in vitro inhibitory activities of the synthesized compounds were assessed against a panel of Gram-positive and Gram-negative bacteria, and pathogenic fungi. (Source: PubMed Central, "Synthesis and in vitro antibacterial, antifungal, anti-proliferative activities of novel adamantane-containing thiazole compounds")

- Two novel secondary amine derivatives of oseltamivir CUHK326 (6f) and CUHK392 (10i), which bear heteroaryl groups of M2-S31 proton channel inhibitors, were designed, synthesized and subjected to biological evaluation using plaque assay.

- This compound | C11H14O3 | CID 2842515 - structure, chemical names, physical and chemical properties, classification, patents, literature, biological activities, safety/hazards/toxicity information, supplier lists, and more. (Source: PubChem, "this compound | C11H14O3 | CID 2842515")